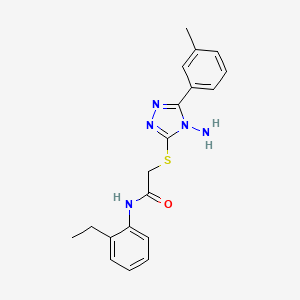

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with an amino group and an m-tolyl (3-methylphenyl) group at positions 4 and 5, respectively. The thioether linkage at position 3 connects the triazole to an acetamide moiety, which is further substituted with a 2-ethylphenyl group. Its structural complexity enables diverse biological interactions, particularly in modulating ionotropic receptors (e.g., insect Orco channels) and enzyme inhibition .

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-8-4-5-10-16(14)21-17(25)12-26-19-23-22-18(24(19)20)15-9-6-7-13(2)11-15/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAMYFQEVYAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the thioether and acetamide functionalities. Common reagents used in these reactions include hydrazine derivatives, thioethers, and acylating agents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioether groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to achieve the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations in analogous compounds occur at two sites:

Triazole substituents : Position 5 of the triazole often bears aryl or heteroaryl groups (e.g., phenyl, pyridinyl, furanyl).

Acetamide substituents : The N-aryl group on the acetamide varies in electronic and steric properties (e.g., ethyl, chloro, methoxy).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Triazole Modifications :

- Acetamide Modifications :

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a synthetic organic molecule belonging to the class of thio-substituted 1,2,4-triazoles. Its structure includes a triazole ring, an acetamide moiety, and a thioether linkage, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 342.46 g/mol. The structure is characterized by the following key features:

- Triazole Ring : Known for its broad range of biological activities.

- Thioether Linkage : Enhances reactivity and interaction with biological targets.

- Aromatic Substituents : The presence of m-tolyl and 2-ethylphenyl groups may improve lipophilicity and facilitate better interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

- Thioether Formation : The triazole derivative is reacted with a thiol compound.

- Acetamide Formation : The final step involves acylation with an appropriate acetic acid derivative.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | Antimicrobial against Gram-positive and Gram-negative bacteria | |

| Similar Triazole Derivatives | Antifungal properties |

The presence of the thioether group in the compound enhances its ability to disrupt microbial cell membranes, leading to increased antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Its structural features allow it to interact with key cellular pathways involved in cancer proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCC827 (lung cancer) | 6.26 ± 0.33 | |

| Other Triazole Derivatives | Various cancer lines | IC50 values ranging from 6 to 20 µM |

These results suggest that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

Triazole derivatives have also shown promise as anti-inflammatory agents. A study highlighted the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes:

This suggests that the compound could be developed further for therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as LOX and other kinases involved in cancer and inflammation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively.

- Signal Transduction Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have demonstrated the efficacy of this compound in vitro and in vivo:

-

Anticancer Efficacy : A study involving HCC827 cells showed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use.

"The presence of electron-donating groups enhances the anticancer activity significantly."

-

Antimicrobial Testing : In vitro assays against various pathogens revealed potent activity against both Gram-positive and Gram-negative bacteria.

"Triazole derivatives continue to show promise as effective antimicrobial agents."

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization of thiosemicarbazides and nucleophilic substitution reactions. A typical protocol involves:

Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with hydrazine or substituted hydrazines .

Thioether bond formation through nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives in ethanol/water mixtures with KOH as a base .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .

Key Monitoring : Thin Layer Chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress, while NMR confirms intermediate structures .

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for m-tolyl and 2-ethylphenyl groups), thioether (-S-) adjacent methylene (δ 3.5–4.0 ppm), and acetamide NH (δ 8.0–10.0 ppm) .

- IR Spectroscopy : Confirm thioamide C=S (1050–1250 cm⁻¹), triazole C=N (1500–1600 cm⁻¹), and acetamide C=O (1650–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) validate the molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. How are preliminary biological activities (e.g., antimicrobial, anti-inflammatory) assessed for this compound?

- Methodological Answer :

- Anti-exudative Activity : Compare inhibition of carrageenan-induced edema in rodent models at 10 mg/kg vs. reference drugs (e.g., diclofenac at 8 mg/kg). Activity is quantified by reduced paw volume over 4–6 hours .

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zones of inhibition measured relative to controls .

- Data Interpretation : IC50/EC50 values derived from dose-response curves determine potency .

Advanced Questions

Q. How can reaction yields be optimized for the critical thioether bond formation step?

- Methodological Answer :

- Solvent Selection : Ethanol/water (8:2) enhances nucleophilicity of the triazole-thiol intermediate .

- Base Strength : KOH (0.002 M) outperforms weaker bases like NaHCO3 in deprotonating thiol groups .

- Temperature Control : Reflux (70–80°C) minimizes side reactions (e.g., oxidation to sulfones) .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Q. What structure-activity relationship (SAR) trends are observed for analogous triazole-thioacetamides?

- Methodological Answer :

| Substituent Variation | Impact on Bioactivity | Evidence Source |

|---|---|---|

| m-Tolyl vs. p-Tolyl | m-Tolyl enhances anti-inflammatory activity due to meta-substitution favoring target binding . | |

| 2-Ethylphenyl vs. 4-Ethoxyphenyl | Bulky 2-ethylphenyl improves metabolic stability but reduces solubility . | |

| Amino Group at C4 | Essential for H-bonding with biological targets; removal abolishes activity . |

Q. How does pH and temperature affect the stability of the thioacetamide moiety during storage?

- Methodological Answer :

- pH Stability : The compound degrades in acidic conditions (pH < 4) via hydrolysis of the thioether bond. Neutral-to-alkaline buffers (pH 7–9) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 120°C (DSC/TGA data). Store at 2–8°C under inert atmosphere (N2/Ar) to prevent oxidation .

Q. What mechanistic insights can molecular docking provide for its anti-inflammatory activity?

- Methodological Answer :

- Target Identification : Docking into cyclooxygenase-2 (COX-2) or NF-κB p65 subunit predicts binding affinity. The triazole-thioacetamide scaffold forms H-bonds with Arg120 (COX-2) or Lys145 (NF-κB) .

- Validation : Correlate docking scores (Glide/ AutoDock Vina) with in vitro enzyme inhibition assays (e.g., COX-2 IC50) to confirm mechanism .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, endotoxin levels) and compound purity (HPLC ≥95% vs. <90%) .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

- Follow-Up Studies : Conduct dose-ranging experiments and pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to clarify efficacy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.